

# Cadisegliatin: A Technical Guide to Target Engagement and Validation

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cadisegliatin (formerly TTP399) is a novel, orally available, liver-selective small molecule activator of glucokinase (GK) under investigation as an adjunctive therapy to insulin for Type 1 Diabetes (T1D) and with potential applications in Type 2 Diabetes (T2D).[1][2][3] Developed by vTv Therapeutics, Cadisegliatin represents a first-in-class therapeutic approach that targets the fundamental mechanism of hepatic glucose regulation.[4] This technical guide provides an in-depth overview of the target engagement and validation studies for Cadisegliatin, including its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

# Mechanism of Action: Liver-Selective Glucokinase Activation

**Cadisegliatin** functions as an allosteric activator of glucokinase, the primary glucose sensor and rate-limiting enzyme in hepatic glucose metabolism.[5] Glucokinase facilitates the phosphorylation of glucose to glucose-6-phosphate (G6P), the first step in both glycolysis and glycogen synthesis.

Key features of **Cadisegliatin**'s mechanism of action include:

## Foundational & Exploratory





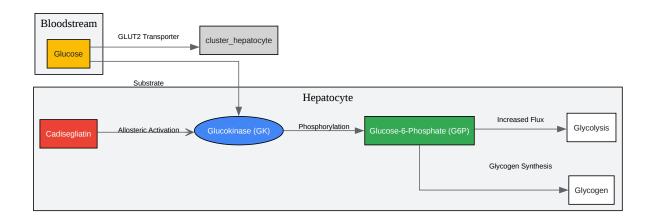
- Liver Selectivity: Cadisegliatin is designed to preferentially activate glucokinase in the liver, minimizing effects on glucokinase in other tissues such as the pancreas. This selectivity is crucial for reducing the risk of hypoglycemia, a common side effect of non-selective glucokinase activators.
- Insulin Independence: The activation of hepatic glucokinase by **Cadisegliatin** occurs independently of insulin. This is particularly relevant for individuals with T1D who have an absolute deficiency of insulin.
- Preservation of Physiological Regulation: Preclinical studies have indicated that
   Cadisegliatin does not interfere with the natural regulation of glucokinase by the
   glucokinase regulatory protein (GKRP). This allows for the maintenance of physiological
   control over hepatic glucose metabolism.

The activation of hepatic glucokinase by **Cadisegliatin** leads to increased intracellular concentrations of G6P. This has two primary downstream effects:

- Increased Glycogen Synthesis: G6P allosterically activates glycogen synthase, promoting the conversion of glucose into glycogen for storage.
- Enhanced Glycolysis: G6P is also a substrate for the glycolytic pathway, leading to increased glucose utilization by the liver.

This dual action results in enhanced hepatic glucose uptake and a reduction in hepatic glucose output, thereby contributing to lower blood glucose levels.





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Caption: Signaling pathway of Cadisegliatin in hepatocytes.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical studies of **Cadisegliatin**.

Table 1: Preclinical In Vitro and In Vivo Data



Parameter	Model System	Conditions	Result	Reference
Glucokinase Activation (EC50)	Recombinant GK	15 mM Glucose	304 nM	
5 mM Glucose	762 nM			
Plasma Glucose & Insulin	Wistar Rats (fasted)	200 mg/kg, p.o.	No effect	
Glucose Homeostasis	ob/ob mice	75 or 150 mg/kg/day for 4 weeks	Improved	-
Triglycerides	Diabetic mice	4 weeks of treatment	Reduced plasma and liver TG	_
Body Weight	ob/ob mice	150 mg/kg/day for 4 weeks	Reduced weight gain	_
Insulin Secretion	Wistar rats, mice, Göttingen minipigs	In vivo studies	No alteration in insulin secretion	_
Hypoglycemia	Wistar rats, mice, Göttingen minipigs	In vivo studies	No induction of hypoglycemia	_

Table 2: Clinical Trial Data



Study	Phase	Patient Population	Treatment	Key Findings	Reference
AGATA Study	2	Type 2 Diabetes	800 mg/day Cadisegliatin for 6 months	placebo- subtracted reduction in HbA1c (p < 0.01)+3.2 mg/dl increase in HDL cholesterol (p < 0.05)-20 pg/ml decrease in fasting plasma glucagon (p < 0.05)No increased risk of hypoglycemia or hyperlipidemi a	
SimpliciT1 Study (Part 1)	1b/2	Type 1 Diabetes (n=20, on CSII)	800 mg Cadisegliatin or placebo for 12 weeks	-0.7% difference in HbA1c change from baseline vs. placebo	
SimpliciT1 Study (Part 2)	1b/2	Type 1 Diabetes (n=85, on MDI or CSII)	800 mg Cadisegliatin or placebo for 12 weeks	-0.21% difference in HbA1c change from baseline vs.	



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## **Experimental Protocols**

Detailed, step-by-step protocols for the specific assays used in the development of **Cadisegliatin** are proprietary. However, the following sections describe representative methodologies for the key experiments based on standard practices in the field.

# In Vitro Glucokinase Activation Assay (Representative Protocol)

This assay measures the ability of a compound to directly activate the glucokinase enzyme.

## Foundational & Exploratory





Principle: The activity of glucokinase is determined by measuring the rate of glucose-6-phosphate (G6P) production. This is a coupled enzyme assay where G6P is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

#### Materials:

- Recombinant human glucokinase
- Glucose
- ATP
- MgCl<sub>2</sub>
- NADP+
- G6PDH
- Assay buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT)
- Cadisegliatin (or test compound) dissolved in DMSO
- 96-well microplate
- Spectrophotometer

### Procedure:

- Prepare a reaction mixture containing assay buffer, glucose (at various concentrations, e.g., 5 mM and 15 mM), ATP, MgCl<sub>2</sub>, NADP+, and G6PDH.
- Add Cadisegliatin at a range of concentrations to the wells of the microplate. Include a
  DMSO vehicle control.
- Initiate the reaction by adding recombinant glucokinase to each well.
- Immediately place the plate in a spectrophotometer pre-warmed to 37°C.



- Measure the increase in absorbance at 340 nm over time.
- Calculate the initial reaction velocity (rate of NADPH production) for each concentration of Cadisegliatin.
- Plot the reaction velocity against the **Cadisegliatin** concentration and fit the data to a suitable dose-response curve to determine the EC50 (the concentration of compound that produces 50% of the maximal response).

# Hepatocyte Glycogen Synthesis Assay (Representative Protocol)

This assay assesses the effect of a compound on glycogen synthesis in primary liver cells.

Principle: Hepatocytes are incubated with a radiolabeled glucose precursor (e.g., [14C]-glucose). The amount of radioactivity incorporated into glycogen is then measured as an indicator of the rate of glycogen synthesis.

### Materials:

- Primary hepatocytes (e.g., from rat or human)
- Hepatocyte culture medium
- [14C]-glucose
- Cadisegliatin (or test compound)
- Insulin (as a positive control)
- KOH for cell lysis
- Ethanol for glycogen precipitation
- Scintillation fluid and counter

#### Procedure:

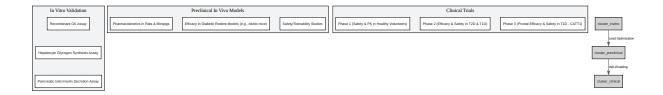


- Culture primary hepatocytes in a suitable format (e.g., 24-well plates) until they form a confluent monolayer.
- Wash the cells and incubate them in a glucose-free medium to deplete glycogen stores.
- Replace the medium with fresh culture medium containing a physiological concentration of glucose, [14C]-glucose, and various concentrations of Cadisegliatin. Include appropriate controls (vehicle, insulin).
- Incubate for a defined period (e.g., 2-4 hours) at 37°C in a humidified incubator.
- Wash the cells with ice-cold PBS to stop the reaction.
- Lyse the cells with KOH.
- Precipitate the glycogen from the cell lysate by adding ethanol and incubating at -20°C.
- Pellet the glycogen by centrifugation, wash the pellet with ethanol to remove unincorporated [14C]-glucose, and then resuspend the pellet in water.
- Add scintillation fluid to the resuspended glycogen and measure the radioactivity using a scintillation counter.
- Normalize the radioactivity counts to the total protein content of each sample to determine the rate of glycogen synthesis.

## **Experimental and Logical Workflows**

The development of **Cadisegliatin** followed a logical progression from in vitro characterization to preclinical animal models and finally to human clinical trials.





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Caption: A logical workflow for the development of Cadisegliatin.

### Conclusion

Cadisegliatin is a promising, liver-selective glucokinase activator with a well-defined mechanism of action. Preclinical and clinical studies have demonstrated its potential to improve glycemic control and reduce the risk of hypoglycemia in individuals with diabetes, particularly those with T1D. The target engagement has been validated through in vitro enzyme and cell-based assays, and its efficacy and safety profile are being further established in ongoing Phase 3 clinical trials. The data gathered to date support Cadisegliatin as a potentially significant advancement in the management of diabetes.

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